3-(4-bromophenyl)-N,N-diethylpropan-1-amine
Overview
Description
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is an organic compound characterized by a bromophenyl group attached to a diethylamine chain
Synthetic Routes and Reaction Conditions:
Bromination of 3-(4-phenyl)propan-1-amine: This method involves the bromination of 3-(4-phenyl)propan-1-amine using bromine in the presence of a suitable catalyst.
Reductive Amination: This involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and reductive amination processes, ensuring high purity and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various nucleophiles, such as hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as thioredoxin reductase and topoisomerase ib . This suggests that 3-(4-bromophenyl)-N,N-diethylpropan-1-amine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might also affect a wide range of biochemical pathways.
Result of Action
Related compounds have been found to have significant effects on cellular processes, including the inhibition of enzymes and the production of reactive oxygen species .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine are not well-studied. Based on its structural similarity to other bromophenyl compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context .
Cellular Effects
It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Scientific Research Applications
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of biological systems and interactions.
Medicine: Potential use in drug development and pharmacology.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-N,N-diethylpropan-1-amine
3-(4-Methylphenyl)-N,N-diethylpropan-1-amine
3-(4-Methoxyphenyl)-N,N-diethylpropan-1-amine
Uniqueness: 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro, methyl, and methoxy counterparts.
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-diethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIGBTUUAFHPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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